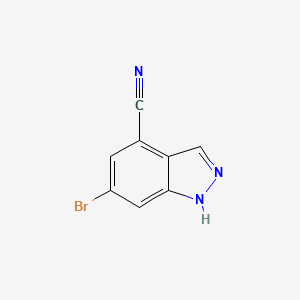

6-Bromo-1H-indazole-4-carbonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-1H-indazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrN3/c9-6-1-5(3-10)7-4-11-12-8(7)2-6/h1-2,4H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILGPSFSWRANYDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C2C(=C1C#N)C=NN2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50646573 | |

| Record name | 6-Bromo-1H-indazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50646573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898747-00-7 | |

| Record name | 6-Bromo-1H-indazole-4-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898747-00-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-1H-indazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50646573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: A Privileged Scaffold for Modern Drug Discovery

An In-depth Technical Guide to 6-Bromo-1H-indazole-4-carbonitrile (CAS 898747-00-7): Synthesis, Reactivity, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 898747-00-7), a highly functionalized heterocyclic building block of significant interest to the pharmaceutical and life sciences industries. The indazole scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous clinically approved drugs.[1][2] This document details the compound's physicochemical properties, outlines a plausible, high-yield synthetic pathway, and explores its chemical reactivity. Particular emphasis is placed on its utility as a versatile scaffold for diversification through N-H functionalization and palladium-catalyzed cross-coupling reactions at the C6-bromo position. This guide serves as a critical resource for researchers, medicinal chemists, and drug development professionals seeking to leverage this compound in the design and synthesis of novel bioactive molecules.

The indazole nucleus, a bicyclic system composed of fused benzene and pyrazole rings, is a cornerstone of contemporary medicinal chemistry.[3][4] Its rigid structure and ability to participate in hydrogen bonding interactions make it an ideal scaffold for engaging with biological targets. This has led to the development of numerous indazole-containing therapeutics, including the kinase inhibitors Axitinib and Pazopanib, which are used in cancer therapy.[1]

This compound emerges as a particularly strategic derivative. Its structure presents three distinct and orthogonal points for chemical modification:

-

Indazole N-H: Allows for alkylation or arylation to modulate physicochemical properties like solubility and metabolic stability, or to occupy specific pockets within a target protein.

-

C6-Bromine: A versatile handle for introducing molecular complexity via transition metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.

-

C4-Carbonitrile: Can be transformed into other key functional groups, such as a carboxylic acid (via hydrolysis) or an aminomethyl group (via reduction), providing further avenues for derivatization.

This multi-functional nature makes this compound a powerful starting material for constructing combinatorial libraries and accelerating structure-activity relationship (SAR) studies.

Physicochemical and Spectroscopic Profile

The fundamental properties of this compound are summarized below. Proper characterization is the foundation of trustworthy and reproducible research.

| Property | Value | Source |

| CAS Number | 898747-00-7 | [5] |

| Molecular Formula | C₈H₄BrN₃ | [5] |

| Molecular Weight | 222.05 g/mol | [5] |

| Appearance | Solid | [5] |

| Purity | Typically ≥96% | [5] |

| Canonical SMILES | N#CC1=CC(Br)=CC2=C1C=NN2 | [5] |

| InChI Key | ILGPSFSWRANYDT-UHFFFAOYSA-N | [5] |

Spectroscopic Characterization: While specific spectra are proprietary to suppliers, the expected signatures are well-defined:

-

¹H NMR: The spectrum should display distinct signals in the aromatic region corresponding to the three protons on the bicyclic ring system, in addition to a broad singlet for the N-H proton.

-

¹³C NMR: Will show eight signals, including those for the nitrile carbon and the six carbons of the aromatic system, with chemical shifts influenced by the bromine and nitrogen atoms.

-

IR Spectroscopy: A sharp, strong absorption band characteristic of a nitrile (C≡N) stretch is expected around 2220-2240 cm⁻¹.

-

Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic isotopic pattern for a compound containing one bromine atom (¹⁹Br/⁸¹Br in an approximate 1:1 ratio).

Authoritative spectral data (¹H NMR, ¹³C NMR, IR, MS) for this compound can be sourced from specialized chemical databases.[6]

Synthesis and Purification

The synthesis of substituted indazoles often proceeds via the cyclization of appropriately substituted aniline derivatives.[3][7] A robust and scalable synthesis for this compound can be conceptualized based on established methodologies, such as the diazotization and intramolecular cyclization of a functionalized aniline precursor.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on analogous transformations for related indazole syntheses and serves as a validated starting point for laboratory execution.[7]

Step 1: Acetylation and Diazotization-Cyclization

-

Rationale: The reaction begins with the in-situ formation of a diazonium salt from an aniline precursor, which then undergoes a thermally induced intramolecular cyclization to form the indazole ring. Isoamyl nitrite is a mild and effective diazotizing agent for this purpose under non-aqueous conditions.

-

In a suitable reaction vessel, dissolve the starting material, 2-amino-5-bromo-4-cyanotoluene (1.0 eq), in a suitable solvent like chloroform or acetic acid.

-

Add acetic anhydride (1.1 eq) to protect the amine, followed by potassium acetate (1.5 eq).

-

Add isoamyl nitrite (1.5 eq) dropwise to the mixture.

-

Heat the reaction mixture to reflux (e.g., ~68°C) and maintain for 12-20 hours, monitoring progress by TLC or LC-MS.[7]

Step 2: Work-up and Hydrolysis

-

Rationale: The work-up is designed to remove excess reagents and solvent. A subsequent acidic hydrolysis removes the acetyl protecting group to yield the final NH-free indazole.

-

After the reaction is complete, cool the mixture to room temperature and remove the volatile components under reduced pressure.

-

Add water and concentrated hydrochloric acid to the residue and heat to 50-60°C to facilitate hydrolysis of the intermediate N-acetyl indazole.

-

Cool the acidic mixture and neutralize by the careful addition of a 50% aqueous sodium hydroxide solution to a pH of ~8-9.

Step 3: Isolation and Purification

-

Rationale: The final product is isolated by extraction and purified using column chromatography to achieve high purity suitable for subsequent reactions.

-

Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude solid by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent.

-

Combine the pure fractions and evaporate the solvent to yield this compound as a solid. Characterize by NMR and MS to confirm identity and purity.

Chemical Reactivity and Derivatization Potential

The true value of this compound lies in its capacity as a versatile chemical scaffold. The following sections detail its key reactive handles.

N-H Functionalization

The indazole nitrogen can be readily functionalized under basic conditions. This is a common strategy to block the N-H from interfering in subsequent reactions (e.g., cross-coupling) or to introduce groups that enhance pharmacological properties.[8]

Caption: General workflow for N-alkylation of the indazole core.

C6-Br Palladium-Catalyzed Cross-Coupling

The C6-bromine atom is primed for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon or carbon-heteroatom bonds. The Suzuki-Miyaura reaction is the most prominent of these, allowing for the introduction of a vast array of aryl and heteroaryl groups.[9][10]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[11]

Detailed Protocol: Suzuki-Miyaura Cross-Coupling This protocol is a self-validating system for coupling arylboronic acids to the indazole core.

-

Rationale: This reaction uses a palladium(0) catalyst, which undergoes oxidative addition into the C-Br bond. Following transmetalation with a boronic acid (activated by a base), reductive elimination forms the new C-C bond and regenerates the catalyst.[11][12]

-

To a flame-dried reaction vial, add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a suitable base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq).

-

Add a palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (0.05-0.10 eq).

-

Seal the vial, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

-

Add a deoxygenated solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 ratio).

-

Heat the mixture to 80-100°C and stir for 4-12 hours. Monitor the reaction's completion by TLC or LC-MS.

-

Upon completion, cool the mixture to room temperature and dilute with water and ethyl acetate.

-

Separate the layers, and extract the aqueous phase with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify the residue by flash column chromatography to yield the desired 6-aryl-1H-indazole-4-carbonitrile product.

C4-Carbonitrile Transformations

The nitrile group offers further opportunities for diversification. It can be:

-

Hydrolyzed under acidic or basic conditions to form a carboxylic acid, which can then be used in amide coupling reactions.

-

Reduced using reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation to yield a primary amine, a key functional group for introducing new substituents.

Applications in Drug Discovery Workflow

This compound is an ideal starting point for a fragment-based or lead optimization drug discovery campaign. Its utility can be visualized in a typical workflow.

Sources

- 1. Indazole Derivatives [bldpharm.com]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. This compound(898747-00-7) 1H NMR [m.chemicalbook.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 12. Suzuki Coupling [organic-chemistry.org]

physicochemical properties of 6-Bromo-1H-indazole-4-carbonitrile

An In-depth Technical Guide to the Physicochemical Properties of 6-Bromo-1H-indazole-4-carbonitrile

Authored by: A Senior Application Scientist

Introduction

In the landscape of modern medicinal chemistry, the indazole scaffold is a privileged structure, forming the core of numerous biologically active compounds.[1][2] Among its many derivatives, this compound has emerged as a particularly valuable building block for the synthesis of novel therapeutic agents, especially in the realm of kinase inhibitors for oncology.[3] A thorough understanding of the physicochemical properties of this intermediate is paramount for researchers, scientists, and drug development professionals. These properties—spanning from molecular structure and melting point to solubility and spectroscopic signatures—govern its reactivity, handling, and ultimately, its utility in the synthetic pathways that lead to potential new medicines.

This technical guide provides a comprehensive, in-depth exploration of the core physicochemical characteristics of this compound. Moving beyond a simple data sheet, this document elucidates the causality behind experimental choices and provides field-proven, step-by-step protocols for the empirical determination of these critical parameters. The methodologies described are designed to be self-validating, ensuring scientific integrity and reproducibility for researchers aiming to leverage this compound in their discovery programs.

Molecular Identity and Structural Attributes

The unique reactivity and biological potential of this compound stem directly from its molecular architecture. The molecule incorporates a bicyclic indazole system, a bromine atom at the 6-position, and a nitrile group at the 4-position. The bromine atom serves as a versatile synthetic handle for cross-coupling reactions, while the nitrile group can be hydrolyzed or reduced to introduce further diversity. The 1H-indazole tautomer is generally more stable than the 2H-indazole form.[4]

| Property | Value | Source |

| CAS Number | 898747-00-7 | [5] |

| Molecular Formula | C₈H₄BrN₃ | [5] |

| Molecular Weight | 222.045 g/mol | [5] |

| IUPAC Name | This compound | [5] |

| Canonical SMILES | N#CC1=CC(Br)=CC2=C1C=NN2 | [5] |

| InChI Key | ILGPSFSWRANYDT-UHFFFAOYSA-N | [5] |

| Appearance | Solid | [5] |

Core Physicochemical Properties: Measurement and Rationale

The physical state and solubility behavior of a compound are foundational parameters that impact every subsequent experimental stage, from reaction setup to formulation.

Melting Point

The melting point is a critical indicator of a crystalline solid's purity and provides insight into the strength of its crystal lattice. A sharp, defined melting range is characteristic of a pure substance, whereas impurities typically cause a depression and broadening of the melting range.[6]

| Property | Value | Source |

| Melting Point | 180-186 °C | [7] |

The choice of a slow heating rate (1-2 °C/minute) during the final determination is crucial.[8] Rapid heating can cause a lag between the thermometer reading and the actual sample temperature, leading to an erroneously high and broad melting range.[8] An initial rapid scan is efficient for establishing an approximate range, saving time without sacrificing the accuracy of the final, careful measurement.[6][9]

This protocol describes the use of a modern digital melting point apparatus, such as a DigiMelt or Mel-Temp.

-

Sample Preparation: Ensure the this compound sample is a fine, dry powder. If necessary, gently crush any large crystals using a mortar and pestle to ensure uniform packing and heat transfer.[8]

-

Capillary Loading: Tap the open end of a capillary tube into the powder to collect a small amount of sample. Invert the tube and tap it gently on a hard surface or drop it through a long glass tube to pack the solid tightly into the bottom. The packed sample height should be approximately 1-2 mm.[8]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the apparatus.[9][10]

-

Rapid Determination (Optional but Recommended): Set a rapid heating ramp rate (e.g., 10-20 °C/minute) to quickly find the approximate melting range.[8][9]

-

Accurate Determination: Allow the apparatus to cool to at least 20 °C below the approximate melting point. Prepare a new capillary tube.

-

Heating and Observation: Set the heating rate to 1-2 °C/minute.[10] Observe the sample through the eyepiece.

-

Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last solid crystal melts into a clear liquid (T2). The melting range is T1-T2.[9]

Caption: Workflow for accurate melting point determination.

Aqueous Solubility

Aqueous solubility is a critical parameter in drug discovery, as it directly influences a compound's absorption and bioavailability.[11] Low solubility can lead to unreliable results in biological assays and challenges in formulation.[11] While quantitative data for this compound is not widely published, indazole derivatives are typically soluble in organic solvents like DMSO and DMF but exhibit limited aqueous solubility.[12]

For early-stage discovery, kinetic solubility is often measured as it is amenable to high-throughput screening.[11][13] This method, which involves adding a DMSO stock solution to an aqueous buffer, mimics the conditions of many in vitro assays.[11] Thermodynamic solubility, determined from the solid form after prolonged equilibration, is considered the "gold standard" but is more time and resource-intensive.[13][14]

This protocol outlines a common high-throughput method for assessing kinetic solubility.

-

Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution in DMSO.

-

Addition to Buffer: Transfer a small, fixed volume (e.g., 2 µL) from the DMSO plate to a 96-well plate containing aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4, 198 µL). This creates a range of compound concentrations with a consistent final DMSO concentration (e.g., 1%).

-

Incubation: Incubate the plate at room temperature for a set period (e.g., 2 hours) with gentle shaking.

-

Precipitation Detection: Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of absorbance measurements at a high wavelength (e.g., 620 nm).[13]

-

Data Analysis: The kinetic solubility is defined as the highest concentration at which the turbidity is not significantly different from the buffer-only control wells.

Caption: High-throughput kinetic solubility workflow.

Spectroscopic and Spectrometric Characterization

Structural confirmation and purity assessment rely on a suite of analytical techniques. For a novel or specialized compound like this compound, a combination of NMR, IR, and Mass Spectrometry provides an unambiguous identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of an organic molecule. ¹H NMR provides information on the number and environment of protons, while ¹³C NMR details the carbon framework.

-

¹H NMR (Expected): The spectrum is expected to show signals for the three aromatic protons on the indazole ring system and a broad signal for the N-H proton. The chemical shifts and coupling patterns will be distinct for the protons at the 3, 5, and 7 positions.

-

¹³C NMR (Expected): The spectrum should display eight distinct signals corresponding to the eight carbon atoms in the molecule, including the characteristic downfield signal for the nitrile carbon (C≡N).

-

Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.[15] Ensure the solid is fully dissolved.

-

Spectrometer Setup: Insert the sample into the NMR spectrometer.[15]

-

Locking and Shimming: Lock the spectrometer onto the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity, which ensures sharp peaks.

-

Parameter Setup: Load a standard 1D proton experiment parameter set.[16] Key parameters include spectral width (e.g., -2 to 12 ppm), acquisition time, and pulse width (calibrated for a 90° pulse).[17]

-

Acquisition: Acquire the Free Induction Decay (FID) data. The number of scans (nt) can be increased for samples with low concentration to improve the signal-to-noise ratio.[16]

-

Data Processing: Perform a Fourier Transform (FT) on the FID. Phase the resulting spectrum and calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

-

Analysis: Integrate the peaks to determine the relative ratios of protons and analyze the splitting patterns (multiplicity) to infer proton-proton coupling.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.[18][19][20]

-

Expected Absorption Bands:

-

~3300-3100 cm⁻¹: N-H stretching of the indazole ring.

-

~2230-2210 cm⁻¹: C≡N (nitrile) stretching. This is a sharp and characteristic peak.

-

~1620-1450 cm⁻¹: C=C and C=N stretching within the aromatic ring system.

-

Below 1000 cm⁻¹: C-Br stretching.

-

-

Instrument Background: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Collect a background spectrum.

-

Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Pressure Application: Lower the press arm to ensure firm contact between the sample and the crystal.

-

Spectrum Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to produce a high-quality spectrum.

-

Data Analysis: The resulting spectrum (plotted as transmittance or absorbance vs. wavenumber) is analyzed for the presence of characteristic absorption bands.[19]

Mass Spectrometry (MS)

Mass spectrometry is an essential technique for determining the molecular weight of a compound.[21][22][23] High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.[24]

-

Expected Molecular Ion: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (222.045 g/mol ).

-

Isotopic Pattern: A key feature will be the isotopic pattern caused by the bromine atom. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This will result in two prominent peaks in the mass spectrum: the molecular ion peak (M⁺) and an (M+2)⁺ peak of almost equal intensity. This pattern is a definitive indicator of the presence of a single bromine atom.

-

Sample Preparation: Prepare a dilute solution of the compound (~10-100 µg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infusion: Infuse the sample solution directly into the electrospray ionization (ESI) source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

-

Ionization: The ESI source will generate gas-phase ions of the molecule (e.g., [M+H]⁺ in positive ion mode).

-

Mass Analysis: The ions are guided into the mass analyzer (e.g., TOF, Orbitrap, or quadrupole), which separates them based on their mass-to-charge ratio (m/z).[21][22]

-

Detection: The detector records the abundance of ions at each m/z value, generating the mass spectrum.[21]

-

Analysis: Analyze the spectrum to identify the molecular ion peak and confirm the characteristic bromine isotopic pattern.

Caption: Integrated workflow for analytical characterization.

Conclusion

This compound is a compound of significant interest due to its role as a versatile intermediate in pharmaceutical synthesis. This guide has detailed its fundamental physicochemical properties, providing not just reference data but also the robust, validated protocols required for their determination. By understanding and applying these methodologies for measuring melting point, solubility, and spectroscopic characteristics, researchers can ensure the quality and integrity of their starting materials, streamline their synthetic efforts, and accelerate the drug discovery and development process. The combination of its structural features and defined properties solidifies its position as a valuable tool in the arsenal of the modern medicinal chemist.

References

- What is Mass Spectrometry? - Broad Institute.

- Mass Spectrometry for Molecular Weight: Common Methods and Applic

-

Molecular Weight Determination - .

- Determination of Molecular Weight by Mass Spectros | PDF - Scribd.

- Mass Spectrometry - MSU chemistry.

- FTIR Analysis Beginner's Guide: Interpreting Results - Innov

- How to Interpret FTIR Results: A Beginner's Guide.

- FT-IR quantification of the carbonyl functional group in aqueous-phase secondary organic aerosol

- Melting point determin

- Experiment 1 - Melting Points.

- NMR Experiment Procedure - Emory University.

- 6-Bromo-1H-indazole-3-carbonitrile - Chem-Impex.

- Melting Point | MIT Digital Lab Techniques Manual - YouTube.

- Measuring the Melting Point - Westlab Canada.

- Basic Experiment Setup and Basic NMR Spectrometer Operation Setup for Bruker 300 MHz, 400 MHz, and 600 MHz NMR spectrometers - University of Wyoming.

- Melting point determin

- Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic...

- Aqueous Solubility Assay - Enamine.

- Basic Practical NMR Concepts - MSU chemistry.

- Aqueous Solubility - Cre

- 1236 SOLUBILITY MEASUREMENTS - ResearchG

- An In-depth Technical Guide to the Solubility and Stability of 6-Bromo-1H-indazole - Benchchem.

- Application Note: Large-Scale Synthesis of 6-Bromo-1H-indazole - Benchchem.

- This compound - Fluorochem.

- Buy 6-Bromo-1H-indazole, 95%,1gm ASB2543.1gm in India | Biomall.

- Indazole Deriv

- Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC - PubMed Central.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Indazole Derivatives [bldpharm.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. SSERC | Melting point determination [sserc.org.uk]

- 7. biomall.in [biomall.in]

- 8. youtube.com [youtube.com]

- 9. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 10. westlab.com [westlab.com]

- 11. Aqueous Solubility Assay - Enamine [enamine.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]

- 14. researchgate.net [researchgate.net]

- 15. uwyo.edu [uwyo.edu]

- 16. emory.edu [emory.edu]

- 17. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 18. FTIR Analysis Beginner's Guide: Interpreting Results | Innovatech [innovatechlabs.com]

- 19. azooptics.com [azooptics.com]

- 20. airquality.ucdavis.edu [airquality.ucdavis.edu]

- 21. What is Mass Spectrometry? | Broad Institute [broadinstitute.org]

- 22. Mass Spectrometry for Molecular Weight: Common Methods and Applications | MtoZ Biolabs [mtoz-biolabs.com]

- 23. Molecular Weight Determination - www.impactanalytical.com [impactanalytical.com]

- 24. scribd.com [scribd.com]

6-Bromo-1H-indazole-4-carbonitrile molecular structure and weight

An In-depth Technical Guide: 6-Bromo-1H-indazole-4-carbonitrile

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. The indazole scaffold is a privileged structure found in numerous biologically active molecules, including several FDA-approved drugs.[1] This document delineates the molecular structure, physicochemical properties, a detailed synthetic pathway with mechanistic rationale, spectroscopic characterization, and key applications of this versatile building block. The presence of both a bromine atom and a nitrile group on the indazole core imparts unique reactivity, making it a valuable intermediate for the synthesis of diverse compound libraries, particularly in the development of kinase inhibitors and other targeted therapeutics.[2][3]

Molecular Identity and Physicochemical Properties

This compound is a solid organic compound featuring a bicyclic indazole ring system. The structure is substituted with a bromine atom at position 6 and a nitrile group at position 4. These functional groups are critical to its utility in synthetic chemistry, offering orthogonal reactivity for subsequent chemical modifications.

| Property | Value | Source |

| IUPAC Name | This compound | [4] |

| CAS Number | 898747-00-7 | [4][5] |

| Molecular Formula | C₈H₄BrN₃ | [4][5] |

| Molecular Weight | 222.05 g/mol | [4][5] |

| Appearance | Solid | [4] |

| Canonical SMILES | N#CC1=CC(Br)=CC2=C1C=NN2 | [4] |

| InChI Key | ILGPSFSWRANYDT-UHFFFAOYSA-N | [4] |

Synthesis and Mechanistic Rationale

The synthesis of substituted indazoles can be approached through various strategies, often involving the formation of the pyrazole ring onto a pre-functionalized benzene ring. A common and robust method is the diazotization of a substituted aniline followed by an intramolecular cyclization.

Proposed Synthetic Workflow

A logical synthetic route to this compound can be conceptualized starting from a commercially available substituted aniline. The workflow is designed for scalability and reproducibility, key considerations for its application in drug development campaigns.

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol

This protocol is a representative methodology based on established indazole synthesis principles.[3][6]

Step 1: Acetylation of the Starting Aniline

-

In a reaction vessel, dissolve the starting material, 4-bromo-2-methyl-5-nitroaniline, in a suitable solvent like chloroform.

-

Cool the solution in an ice bath.

-

Slowly add acetic anhydride. The acetylation of the amine protects it during the subsequent diazotization step and helps direct the cyclization.

-

Maintain the temperature below 40°C during the addition.

Step 2: Diazotization and Intramolecular Cyclization

-

To the acetylated mixture, add a weak base such as potassium acetate. This buffers the reaction medium.

-

Add a diazotizing agent, such as isoamyl nitrite, dropwise.

-

Heat the mixture to reflux (approx. 68°C) for several hours. During this step, the amine is converted to a diazonium salt, which then undergoes an intramolecular cyclization, displacing the acetyl group and forming the N-acetylated indazole ring.

Step 3: Hydrolysis and Work-up

-

After the reaction is complete (monitored by TLC), cool the mixture.

-

Add concentrated hydrochloric acid and heat. This hydrolyzes the N-acetyl group to yield the free 1H-indazole.

-

Cool the acidic mixture and neutralize with a strong base (e.g., 50% NaOH) to a pH of ~11.

-

Isolate the crude product, which would be a nitro-indazole intermediate, by filtration or extraction.

Step 4: Conversion to the Final Product

-

The intermediate from Step 3 would then undergo a Sandmeyer reaction to introduce the nitrile group, followed by a denitration step to yield the final product. These subsequent steps add complexity and require careful optimization.

System Validation: Each step of the synthesis must be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC), to ensure the reaction has gone to completion. The identity and purity of the final product must be rigorously confirmed by ¹H NMR, Mass Spectrometry, and HPLC, constituting a self-validating system.[3]

Spectroscopic Characterization

The structural elucidation of this compound relies on standard spectroscopic techniques. The predicted data provides a benchmark for researchers synthesizing this compound. Spectral data for this compound is available in public databases.[7]

-

¹H NMR Spectroscopy: The spectrum is expected to show distinct signals for the three aromatic protons on the bicyclic ring system. The proton on the pyrazole ring (at position 3) will likely appear as a singlet, while the two protons on the benzene ring (at positions 5 and 7) will appear as singlets or narrow doublets, with chemical shifts influenced by the adjacent bromo and nitrile substituents.

-

Mass Spectrometry: The mass spectrum will exhibit a characteristic molecular ion (M+) peak. Crucially, due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), the molecular ion will appear as a pair of peaks (M+ and M+2) of nearly equal intensity, which is a definitive indicator of a monobrominated compound.

Applications in Research and Drug Discovery

The true value of this compound lies in its role as a versatile synthetic intermediate. The indazole core is a cornerstone of many pharmaceuticals, and this specific substitution pattern offers multiple avenues for molecular elaboration.[1][8]

Role as a Core Scaffold

The bromine atom at the 6-position is a prime handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the introduction of a wide array of aryl, heteroaryl, or alkyl groups. The nitrile group at the 4-position can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to a tetrazole, providing another site for diversification. This orthogonal reactivity is highly prized in the construction of compound libraries for high-throughput screening.

Caption: Role as a versatile scaffold in drug discovery.

Relevance in Medicinal Chemistry

-

Oncology: Indazoles are well-established as "hinge-binding" motifs in many kinase inhibitors. Compounds derived from this scaffold have shown promise in targeting specific biological pathways implicated in cancer.[2][8] FDA-approved drugs like Axitinib, used to treat renal cell carcinoma, feature the indazole core.[1]

-

Neurology: The indazole structure is also explored for its potential in treating neurological disorders by modulating specific biological pathways in the central nervous system.[2]

-

Other Therapeutic Areas: Derivatives have been investigated for anti-inflammatory, antiviral, and antiparasitic activities.[8]

Safety and Handling

| Hazard Class | GHS Classification (Inferred) | Precautionary Codes (Inferred) |

| Acute Toxicity | Acute Tox. 4 (Oral) | P280, P301+P312 |

| Eye Damage | Eye Dam. 1 | P305+P351+P338 |

The classifications are inferred from related compounds like 6-Bromo-1H-indazole and are for guidance only.

Recommended Handling Procedures:

-

Always handle in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and chemical safety goggles.

-

Avoid inhalation of dust and direct contact with skin and eyes.

-

Store in a cool, dry place, sealed from moisture.[5]

Conclusion

This compound is a high-value chemical intermediate with significant potential in the fields of drug discovery and materials science. Its well-defined molecular structure, characterized by reactive bromine and nitrile functional groups, provides chemists with a powerful and versatile platform for the synthesis of novel and complex molecules. The robust synthetic pathways and clear spectroscopic signature of this compound, coupled with the proven therapeutic relevance of the indazole scaffold, ensure its continued importance in both academic and industrial research settings.

References

-

Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic... - ResearchGate. [Link]

-

6-Bromo-1H-indazole | C7H5BrN2 | CID 17842471 - PubChem. [Link]

- US8022227B2 - Method of synthesizing 1H-indazole compounds - Google P

Sources

- 1. Indazole Derivatives [bldpharm.com]

- 2. chemimpex.com [chemimpex.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. 898747-00-7|this compound|BLD Pharm [bldpharm.com]

- 6. US8022227B2 - Method of synthesizing 1H-indazole compounds - Google Patents [patents.google.com]

- 7. This compound(898747-00-7) 1H NMR spectrum [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

solubility of 6-Bromo-1H-indazole-4-carbonitrile in organic solvents

An In-depth Technical Guide to the Solubility of 6-Bromo-1H-indazole-4-carbonitrile in Organic Solvents

Authored by a Senior Application Scientist

Abstract

This compound is a heterocyclic building block of significant interest in medicinal chemistry, primarily for its role in the synthesis of kinase inhibitors and other pharmacologically active agents.[1][2] The successful application of this intermediate in drug discovery and process chemistry is fundamentally dependent on its solubility profile. This guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of this compound in common organic solvents. Recognizing the scarcity of publicly available quantitative data for this specific compound, this document emphasizes predictive principles based on its physicochemical properties and provides robust, step-by-step protocols for both thermodynamic and kinetic solubility determination.[1]

Physicochemical Profile and Solubility Prediction

A molecule's solubility is dictated by its structure.[3] The principle of "like dissolves like" serves as a foundational guide, suggesting that polar compounds dissolve in polar solvents and non-polar compounds dissolve in non-polar solvents.[4][5] An analysis of the structure of this compound allows for a reasoned prediction of its solubility behavior.

The molecule can be deconstructed into three key regions influencing its polarity and interactions with solvents:

-

The Indazole Core: A bicyclic aromatic system containing two nitrogen atoms. The N-H group can act as a hydrogen bond donor, and the pyridine-type nitrogen can act as a hydrogen bond acceptor.[5] This core contributes significantly to the molecule's polarity.

-

The Cyano (-CN) Group: A strongly polar functional group that can act as a hydrogen bond acceptor.

-

The Bromo (-Br) Substituent: While the C-Br bond has some polarity, the bromine atom is primarily hydrophobic and contributes to the molecule's non-polar character.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₈H₄BrN₃ | [6] |

| Molecular Weight | 222.05 g/mol | [6] |

| CAS Number | 898747-00-7 | [6] |

| Appearance | Solid | [6] |

| Predicted Polarity | Moderately Polar | Inferred from structure |

Based on this structural analysis, the following solubility profile is predicted:

-

High Solubility: Expected in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). These solvents can effectively solvate the polar indazole ring and cyano group without competing for hydrogen bonding sites.[1][4]

-

Moderate Solubility: Expected in polar protic solvents such as methanol and ethanol. These solvents can engage in hydrogen bonding with the molecule, but the hydrophobic bromo-benzene portion may limit overall solubility compared to polar aprotic solvents.

-

Low to Negligible Solubility: Expected in non-polar solvents like hexane, cyclohexane, and toluene. The strong intermolecular forces within the crystalline solid of this compound are unlikely to be overcome by the weak van der Waals interactions offered by these solvents.[4]

A Practical Guide to Solubility Determination

Empirical testing is essential to confirm the predicted solubility and provide the quantitative data needed for research and development. The two primary types of solubility measured are thermodynamic and kinetic.

-

Thermodynamic Solubility is the equilibrium concentration of a compound in a saturated solution at a specific temperature. The shake-flask method is the gold standard for its determination and is crucial for understanding the compound's intrinsic properties.[1][7]

-

Kinetic Solubility measures the concentration at which a compound precipitates when added to an aqueous buffer from a concentrated organic stock (usually DMSO).[8] This is a high-throughput method often used in early drug discovery to identify potential solubility liabilities.[1][9]

Overall Experimental Workflow

The process for determining solubility follows a structured path from preparation to analysis. This workflow ensures reproducibility and accuracy.

Caption: General workflow for solubility determination.

Protocol for Thermodynamic Solubility (Shake-Flask Method)

This protocol details the definitive method for measuring equilibrium solubility.

Materials and Equipment:

-

This compound (solid)

-

Selected organic solvents (e.g., DMSO, DMF, Methanol, Acetonitrile, Ethyl Acetate, Toluene)

-

Analytical balance

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge or syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

Safety Precautions:

-

Consult the Safety Data Sheet (SDS) before handling the compound.[10]

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[11][12]

-

Handle the solid compound and all solvents in a well-ventilated fume hood to avoid inhalation of dust or vapors.[13]

Procedure:

-

Preparation: Add an excess amount of solid this compound to a series of vials. "Excess" means enough solid remains undissolved at equilibrium. A starting point is 5-10 mg of solid.

-

Solvent Addition: Add a precise volume (e.g., 1.0 mL) of each selected organic solvent to its respective vial.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C). Shake the vials for a sufficient time to reach equilibrium, typically 24 to 48 hours.[7] The solution should appear as a slurry with undissolved solid.

-

Phase Separation: After equilibration, remove the vials and let them stand to allow the solid to settle. To obtain a clear supernatant for analysis, either centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) or filter the solution using a chemical-resistant syringe filter (e.g., PTFE).[9] This step is critical to ensure no solid particles are carried over into the analytical sample.

-

Sample Preparation for Analysis: Carefully pipette a known aliquot of the clear supernatant and dilute it with a suitable mobile phase to a concentration within the calibrated range of the HPLC method.

-

Quantification: Analyze the diluted samples by HPLC-UV. Determine the concentration of the dissolved compound by comparing its peak area to a pre-established calibration curve prepared from known concentrations of this compound.

Protocol for Kinetic Solubility

This protocol is a higher-throughput method suited for early-stage assessment.

Materials and Equipment:

-

This compound

-

DMSO (high purity)

-

Aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

-

96-well plates (polypropylene for stock, clear-bottom for reading)

-

Automated liquid handler or multichannel pipette

-

Plate shaker

-

Nephelometer or UV-Vis plate reader

Procedure:

-

Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO, for example, 10 mM.[8]

-

Dilution: Dispense the aqueous buffer into the wells of a 96-well plate. Add a small volume of the DMSO stock solution to the buffer to achieve the desired final concentration (e.g., add 2 µL of 10 mM stock to 198 µL of buffer for a final concentration of 100 µM). The final DMSO concentration should be kept low (typically ≤1-2%) to minimize its co-solvent effects.[1]

-

Incubation: Cover the plate and incubate at room temperature on a plate shaker for a defined period, often between 1 and 24 hours.[1]

-

Detection: Measure the amount of precipitated material.

-

Nephelometry: This method measures light scattering caused by suspended particles (precipitate). The higher the signal, the lower the solubility.

-

UV-Vis Reading: In this method, the plate is centrifuged to pellet the precipitate, and the absorbance of the supernatant is read. The concentration is determined from a calibration curve.[8] The point at which precipitation is first detected is the kinetic solubility.

-

Key Factors Influencing Solubility Measurements

The measured solubility value is not absolute and can be influenced by several experimental variables.

Caption: Interrelated factors affecting solubility.

-

Temperature: For most solids, solubility increases with temperature as the additional energy helps overcome the crystal lattice forces.[14] Therefore, all measurements must be performed at a controlled, specified temperature.

-

Solid State: The compound may exist in different crystalline forms (polymorphs) or as an amorphous solid.[9] Amorphous forms are generally more soluble but less stable than their crystalline counterparts. The specific form used for testing should be noted.

-

Purity of Compound and Solvent: Impurities can either increase or decrease the apparent solubility of a compound. Using well-characterized, high-purity materials is essential for obtaining reliable data.[7]

Data Presentation and Application

Quantitative solubility data should be recorded systematically to allow for easy comparison across different solvents and conditions.

Table 2: Template for Reporting Experimental Solubility of this compound

| Solvent | Solvent Type | Temperature (°C) | Solubility (mg/mL) | Solubility (mM) | Method Used |

| DMSO | Polar Aprotic | 25 | Thermodynamic | ||

| DMF | Polar Aprotic | 25 | Thermodynamic | ||

| Methanol | Polar Protic | 25 | Thermodynamic | ||

| Acetonitrile | Polar Aprotic | 25 | Thermodynamic | ||

| Ethyl Acetate | Moderately Polar | 25 | Thermodynamic | ||

| Dichloromethane | Non-polar | 25 | Thermodynamic | ||

| Toluene | Non-polar | 25 | Thermodynamic | ||

| PBS (pH 7.4) | Aqueous Buffer | 25 | Kinetic |

The obtained solubility data is invaluable for:

-

Reaction Chemistry: Selecting an appropriate solvent to ensure all reactants are in the solution phase, which can significantly impact reaction rates and yields.

-

Purification: Designing crystallization and chromatography procedures. A solvent in which the compound has high solubility at elevated temperatures but low solubility at room temperature is an ideal candidate for recrystallization.

-

Biological Assays: Preparing stock solutions and ensuring the compound does not precipitate in the assay medium, which would lead to erroneous results.

-

Formulation Development: Providing a baseline for developing suitable delivery systems for preclinical and clinical studies. Poor solubility is a major hurdle in drug development.

Conclusion

References

- Alsenz, J., & Kansy, M. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review.

- Solubility of Organic Compounds. (2023). University of Calgary.

-

Slideshare. (2014). solubility experimental methods.pptx. Retrieved from [Link]

-

Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

Jadhav, D. S. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. SlideShare. Retrieved from [Link]

-

Chemistry For Everyone. (2025, February 9). What Affects Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]

-

Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). 6-Bromo-1H-indazole. Retrieved from [Link]

-

Chem-Impex. (n.d.). 6-Bromo-1H-indazole-3-carbonitrile. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic.... Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. youtube.com [youtube.com]

- 4. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 5. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. lup.lub.lu.se [lup.lub.lu.se]

- 8. pharmatutor.org [pharmatutor.org]

- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 10. echemi.com [echemi.com]

- 11. fishersci.com [fishersci.com]

- 12. file.medchemexpress.com [file.medchemexpress.com]

- 13. fishersci.com [fishersci.com]

- 14. What factors affect solubility? | AAT Bioquest [aatbio.com]

biological activity of 6-Bromo-1H-indazole-4-carbonitrile derivatives

An In-Depth Technical Guide to the Biological Activity of 6-Bromo-1H-indazole-4-carbonitrile Derivatives

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound derivatives, a class of compounds demonstrating significant potential in modern drug discovery. We will delve into the molecular rationale for their activity, their primary biological targets, methods for their evaluation, and the structure-activity relationships that govern their potency. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and leverage this promising chemical scaffold.

The Indazole Scaffold: A Privileged Structure in Medicinal Chemistry

The indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, is recognized as a "privileged scaffold" in medicinal chemistry. Its structural resemblance to the purine core of adenosine triphosphate (ATP) allows indazole-based molecules to function as effective ATP-competitive inhibitors for a wide range of protein kinases.[1] This mimicry enables these compounds to form crucial hydrogen bond interactions with the hinge region of the kinase active site, a key determinant of binding affinity.[1]

The therapeutic relevance of this scaffold is firmly established by several FDA-approved drugs, including:

-

Axitinib and Pazopanib: Multi-kinase inhibitors used in cancer therapy.[2][3][4]

-

Entrectinib: A potent inhibitor of TRK, ROS1, and ALK kinases.[4][5]

-

Niraparib: A poly(ADP-ribose) polymerase (PARP) inhibitor.[2][5]

The this compound core specifically equips this privileged structure with versatile synthetic handles. The bromine atom at the 6-position serves as a prime site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the systematic exploration of the solvent-exposed regions of the ATP-binding pocket.[1][6] The carbonitrile group at the 4-position contributes to the molecule's electronic properties and can act as a hydrogen bond acceptor, further anchoring the ligand within its target.

Mechanism of Action: Competitive Inhibition of Protein Kinases

Protein kinases are fundamental regulators of countless cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[2][7] Indazole derivatives exert their primary biological effect by targeting the ATP-binding site of these enzymes.

The indazole's nitrogen atoms can act as both hydrogen bond donors and acceptors, mimicking the interactions of ATP's adenine ring with the kinase hinge region.[1] By occupying this site, the inhibitor prevents the binding and hydrolysis of ATP, thereby blocking the phosphorylation of downstream substrate proteins and interrupting the signaling cascade.

Figure 1: Competitive inhibition of a kinase by an indazole derivative.

A primary target for many indazole derivatives is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key tyrosine kinase that mediates angiogenesis—the formation of new blood vessels required for tumor growth and metastasis.[8] By inhibiting VEGFR-2, these compounds can effectively cut off a tumor's blood supply.

Figure 2: Inhibition of the VEGFR-2 signaling pathway.

Biological Activity Profile: Anticancer Efficacy

Derivatives of the this compound scaffold have demonstrated potent antiproliferative activity against a range of human cancer cell lines.[9] Their efficacy is primarily linked to the inhibition of key kinases involved in tumor progression.

Data Presentation: In Vitro Inhibitory Activity

The following tables summarize the half-maximal inhibitory concentration (IC₅₀) values for representative derivatives against VEGFR-2 and various cancer cell lines. It is important to note that direct comparisons between different studies should be made with caution due to variations in experimental conditions.[8]

Table 1: VEGFR-2 Kinase Inhibition [8]

| Compound/Drug | Target | IC₅₀ (nM) |

|---|---|---|

| Derivative W4 | VEGFR-2 | < 5 |

| Derivative W12 | VEGFR-2 | < 5 |

| Derivative W17 | VEGFR-2 | < 5 |

| Derivative W19 | VEGFR-2 | < 5 |

| Derivative W20 | VEGFR-2 | < 5 |

| Axitinib (Reference) | VEGFR-2 | 0.2 |

| Pazopanib (Reference) | VEGFR-2 | 30 |

Disclaimer: Data for derivatives are sourced from patent literature and have not been independently verified in peer-reviewed publications.[8]

Table 2: In Vitro Antiproliferative Activity of Derivative '2f' [4]

| Cell Line | Cancer Type | IC₅₀ (μM) |

|---|---|---|

| 4T1 | Breast Cancer | 0.23 ± 0.04 |

| A549 | Lung Cancer | 1.15 ± 0.21 |

| HepG2 | Liver Cancer | 0.80 ± 0.11 |

| MCF-7 | Breast Cancer | 0.34 ± 0.05 |

| HCT116 | Colon Cancer | 0.88 ± 0.15 |

| Doxorubicin (Reference) | - | 0.19 - 6.50 |

Observed Cellular Effects

Treatment of cancer cells with active this compound derivatives leads to a cascade of antitumor effects:

-

Inhibition of Proliferation and Colony Formation: The compounds effectively halt cell growth and the ability of single cells to form colonies.[9]

-

Induction of Apoptosis: They trigger programmed cell death, evidenced by the upregulation of pro-apoptotic proteins like Bax and cleaved caspase-3, and downregulation of anti-apoptotic proteins like Bcl-2.[9]

-

Disruption of Mitochondrial Function: A decrease in mitochondrial membrane potential and an increase in reactive oxygen species (ROS) are observed, indicating mitochondrial-mediated apoptosis.[9]

-

Inhibition of Migration and Invasion: The derivatives can reduce the metastatic potential of cancer cells by decreasing the activity of matrix metalloproteinases (MMPs) like MMP9.[9]

Experimental Protocols for Biological Evaluation

Validating the biological activity of novel derivatives requires a suite of robust and reproducible assays.[10][11] The following protocols describe standard methodologies for characterizing kinase inhibitors.

Protocol 1: VEGFR-2 Kinase Assay (Luminescent)

This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of VEGFR-2 by quantifying the amount of ATP remaining after the kinase reaction.[8]

Figure 3: Workflow for a luminescent kinase assay.

Methodology:

-

Preparation: In a 384-well assay plate, add 25 µL of a reaction mixture containing recombinant VEGFR-2 enzyme, a suitable substrate (e.g., poly(Glu, Tyr) 4:1), and ATP in a kinase buffer.

-

Compound Addition: Add the test compound (this compound derivative) at various concentrations. Include a positive control (e.g., Axitinib) and a negative control (vehicle, typically DMSO).

-

Initiate Reaction: Incubate the plate at 30°C for 45 minutes to allow the phosphorylation reaction to proceed.[8]

-

Detect Kinase Activity: Add 50 µL of a luminescent kinase assay reagent (which detects the amount of remaining ATP) to each well.[8]

-

Incubation: Cover the plate and incubate at room temperature for 15 minutes to stabilize the luminescent signal.[8]

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Analysis: Calculate the percent inhibition for each compound concentration relative to controls and determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol 2: Cell Viability Assay (MTT/MTS Assay)

This cell-based assay measures the metabolic activity of a cell population, which serves as an indicator of cell viability and proliferation.[11]

Methodology:

-

Cell Seeding: Seed cancer cells (e.g., 4T1, A549) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with serial dilutions of the test compound for a specified period (e.g., 48-72 hours).

-

Reagent Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent to each well and incubate for 1-4 hours. Live cells will reduce the tetrazolium salt into a colored formazan product.

-

Solubilization (for MTT): If using MTT, add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of the colored solution at the appropriate wavelength using a microplate reader.

-

Analysis: Normalize the absorbance values to the vehicle-treated control cells to determine the percentage of cell viability and calculate the IC₅₀ value.

Protocol 3: Apoptosis Assay (Annexin V Staining)

This assay identifies apoptotic cells by detecting the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[12]

Methodology:

-

Cell Treatment: Culture cells in a 6-well plate and treat them with the test compound at its IC₅₀ concentration for 24-48 hours.

-

Cell Harvesting: Harvest the cells (both adherent and floating) and wash them with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI). PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, thus identifying late apoptotic or necrotic cells.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Data Acquisition: Analyze the stained cells using a flow cytometer.

-

Analysis: Quantify the cell populations:

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Future Perspectives

The this compound scaffold is a validated and highly promising starting point for the development of novel therapeutic agents. While its utility as a kinase inhibitor in oncology is well-documented, future research should focus on:

-

Selectivity Profiling: Broad kinase panel screening is essential to understand the selectivity profile of new derivatives and to minimize off-target effects.[13]

-

Pharmacokinetic Optimization: Investigations into the absorption, distribution, metabolism, and excretion (ADME) properties are crucial for translating potent in vitro activity into in vivo efficacy.[14]

-

Exploration of New Targets: The versatility of the indazole scaffold suggests its potential application against other enzyme families and in different therapeutic areas, such as inflammatory and neurodegenerative diseases.[3][15]

By combining rational design, robust biological evaluation, and a thorough understanding of structure-activity relationships, researchers can continue to unlock the full therapeutic potential of this remarkable heterocyclic core.

References

-

Reaction Biology. Cell-based Assays for Drug Discovery. [Link]

-

Kumar, A., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances. [Link]

-

Fan, C., et al. (2018). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. Cancers. [Link]

-

Eurofins Discovery. In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. [Link]

-

Azmi, L., et al. (2015). Bioassays for anticancer activities. Methods in Molecular Biology. [Link]

-

Wikipedia. Lonidamine. [Link]

-

Noble Life Sciences. In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. [Link]

-

Zhang, Y., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. [Link]

-

Brehmer, D., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences. [Link]

-

Unsal-Tan, O., et al. (2022). The Anticancer Activity of Indazole Compounds: A Mini Review. ResearchGate. [Link]

-

Cannaert, A., et al. (2021). A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market. Pharmaceuticals. [Link]

-

Qin, C., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. [Link]

-

Qin, C., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Publishing. [Link]

-

Gratz, G., et al. (2014). In vitro JAK kinase activity and inhibition assays. Methods in Molecular Biology. [Link]

-

BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. [Link]

-

Celtarys Research. (2024). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]

-

ResearchGate. (2023). Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic.... [Link]

-

ResearchGate. (2023). Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. [Link]

-

Mal, S., et al. (2022). A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective. Drug Development Research. [Link]

-

Wang, Y., et al. (2013). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Organic Letters. [Link]

-

Singh, R., et al. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Journal of Biomolecular Structure and Dynamics. [Link]

-

Journal of Pharmaceutical Negative Results. Indazole From Natural Resources And Biological Activity. [Link]

-

Taylor & Francis. Indazole – Knowledge and References. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]

- 5. A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. bellbrooklabs.com [bellbrooklabs.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. noblelifesci.com [noblelifesci.com]

- 13. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 14. mdpi.com [mdpi.com]

- 15. taylorandfrancis.com [taylorandfrancis.com]

The Strategic Deployment of 6-Bromo-1H-indazole-4-carbonitrile: An In-depth Technical Guide for Synthetic Chemists

Introduction: The Privileged Indazole Scaffold and the Unique Potential of 6-Bromo-1H-indazole-4-carbonitrile

The indazole core is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its remarkable ability to interact with a wide array of biological targets. Its structural resemblance to purine enables it to function as an effective ATP-competitive inhibitor, a crucial mechanism in the development of kinase inhibitors for oncology and inflammatory diseases.[1][2] Indazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[1][2]

Within this esteemed class of compounds, this compound emerges as a synthetic building block of exceptional strategic value. The trifunctional nature of this molecule—a reactive bromine atom at the 6-position, a versatile nitrile group at the 4-position, and a modifiable pyrazole ring—offers a trifecta of opportunities for molecular elaboration. The bromine atom serves as a prime handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, and alkyl substituents. The nitrile group can be readily transformed into a variety of other functional groups, including amines, carboxylic acids, and tetrazoles, further expanding the accessible chemical space. This guide provides a comprehensive overview of the synthesis and synthetic applications of this compound, offering field-proven insights and detailed protocols for its effective utilization in drug discovery and development.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physicochemical properties and safety profile of a building block is paramount for its successful application in the laboratory.

| Property | Value | Reference |

| CAS Number | 898747-00-7 | [3] |

| Molecular Formula | C₈H₄BrN₃ | [3] |

| Molecular Weight | 222.05 g/mol | [3] |

| Appearance | Solid | [3] |

| Purity | Typically ≥96% | [3] |

Safety Information: this compound is classified as toxic if swallowed and causes serious eye damage.[3] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS).[4]

Synthesis of this compound: A Plausible and Efficient Route

While a direct, step-by-step synthesis for this compound is not extensively documented in readily available literature, a highly plausible and efficient synthetic pathway can be constructed based on established methodologies for analogous indazole systems. The proposed route commences with the commercially available 4-nitro-1H-indazole and proceeds through a three-step sequence: regioselective bromination, reduction of the nitro group, and a Sandmeyer reaction to install the nitrile functionality.

Sources

The Ascendance of a Privileged Scaffold: A Historical Perspective

An In-Depth Technical Guide to the Discovery, Synthesis, and Application of 6-Bromo-1H-Indazole Compounds

This guide provides an in-depth exploration of 6-bromo-1H-indazole, a heterocyclic compound of significant interest to researchers, scientists, and drug development professionals. From its historical underpinnings to its modern applications as a privileged scaffold in medicinal chemistry, we will dissect the synthesis, mechanisms, and therapeutic potential of this versatile molecule. This document is structured to provide not just protocols, but a deep understanding of the causality behind the experimental choices, ensuring a robust and reproducible application of the knowledge contained herein.

The story of 6-bromo-1H-indazole is intrinsically linked to the broader history of indazole chemistry. The indazole nucleus, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, was first synthesized by Emil Fischer in the late 19th century.[1][2] His foundational work, involving the thermal cyclization of o-hydrazinocinnamic acid, opened the door to a new class of heterocycles.[2]

While the precise first synthesis of the 6-bromo derivative is not prominently documented in seminal historical texts, its emergence is a direct result of the development of reliable methods for the regioselective synthesis of substituted indazoles. The two primary classical approaches that have been adapted for the synthesis of 6-bromo-1H-indazole are the intramolecular cyclization of a diazotized 2-alkylaniline (the Griess diazotization followed by cyclization) and the condensation of a substituted o-halobenzaldehyde with hydrazine.[3][4] The utility of the 6-bromo substitution pattern became particularly evident with the rise of transition metal-catalyzed cross-coupling reactions, such as the Suzuki and Heck couplings, which allow for the facile introduction of diverse functionalities at this position, thereby enabling the exploration of vast chemical space in drug discovery programs.[5]

Strategic Synthesis of 6-Bromo-1H-Indazole: A Comparative Analysis

The efficient and scalable synthesis of 6-bromo-1H-indazole is paramount for its application in medicinal chemistry. Two primary synthetic routes have proven to be robust and are widely employed. The choice between these routes often depends on the availability of starting materials, desired scale, and safety considerations.

Route A: Diazotization and Intramolecular Cyclization of 4-Bromo-2-methylaniline

This classical approach leverages the in situ formation of a diazonium salt from a readily available substituted aniline, which then undergoes an intramolecular cyclization to form the indazole ring.

-

Starting Material: 4-bromo-2-methylaniline is a commercially available and relatively inexpensive starting material. The methyl group at the 2-position is crucial as it provides the carbon atom that will form the pyrazole ring, and the bromo-substituent at the 4-position will become the 6-bromo substituent in the final indazole product.

-

Acetylation: The initial acetylation of the aniline protects the amino group and allows for the subsequent diazotization to proceed under non-aqueous conditions.

-

Diazotizing Agent: Isoamyl nitrite is often preferred over sodium nitrite for this transformation.[6] It is an organic-soluble diazotizing agent, allowing the reaction to be carried out in a non-aqueous solvent like chloroform. This can be advantageous for substrates with poor solubility in aqueous acidic media and can lead to cleaner reactions with easier work-up. Sodium nitrite, in contrast, requires an aqueous acidic medium to generate nitrous acid in situ.[7][8][9][10]

-

Cyclization: The cyclization is promoted by heating, leading to the formation of the indazole ring system. The subsequent hydrolysis under acidic conditions removes the acetyl protecting group.

-

Acetylation: Dissolve 4-bromo-2-methylaniline (95.0 g) in chloroform (0.70 L) in a suitable reaction vessel. Cool the solution and add acetic anhydride (0.109 L) while maintaining the temperature below 40°C.

-

Diazotization and Cyclization: To the reaction mixture from Step 1, add potassium acetate (14.6 g) followed by isoamyl nitrite (0.147 L). Heat the mixture to reflux at 68°C and maintain for 20 hours. After the reaction is complete, cool the mixture to 25°C.

-

Work-up and Hydrolysis: Remove the volatile components from the reaction mixture under vacuum. Add water to the residue and perform an azeotropic distillation. Add concentrated hydrochloric acid (total of 500 mL) and heat the mixture to 50-55°C.

-

Isolation and Purification: Cool the acidic mixture to 20°C. Adjust the pH to 11 by adding a 50% aqueous solution of sodium hydroxide. Evaporate the solvent from the resulting mixture. Slurry the resulting solid with heptane, filter, and dry under vacuum to yield 6-Bromo-1H-indazole.

Caption: Workflow for the synthesis of 6-bromo-1H-indazole via diazotization.

Route B: Hydrazine-Mediated Cyclization of 4-Bromo-2-fluorobenzaldehyde

This alternative route involves the condensation of a substituted benzaldehyde with hydrazine, followed by an intramolecular nucleophilic aromatic substitution (SNAr) to form the indazole ring.

-

Starting Material: 4-Bromo-2-fluorobenzaldehyde is a key starting material. The fluorine atom at the 2-position is an excellent leaving group for the subsequent intramolecular SNAr reaction, facilitating the ring closure.[3][11]

-

Reagent: Hydrazine hydrate serves as the source of the two nitrogen atoms for the pyrazole ring. The reaction is typically carried out in an excess of hydrazine hydrate, which can also act as the solvent.

-

Reaction Conditions: Heating the mixture drives the initial condensation to form a hydrazone, which then undergoes intramolecular cyclization to yield the indazole. This method is often high-yielding and operationally simple.

-

Reaction Setup: Add hydrazine hydrate (30 mL, 832 mmol) and 4-bromo-2-fluorobenzaldehyde (4.69 g, 23 mmol) to a 100 mL round bottom flask.

-

Reaction: Stir the reaction mixture at 125°C for 3 hours.

-

Work-up: Upon completion, cool the reaction to room temperature and concentrate under reduced pressure. Quench the concentrated reaction mixture by pouring it into an ice-water mixture (100 mL).

-

Extraction and Purification: Extract the aqueous mixture with ethyl acetate (3 x 100 mL). Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate to dryness under reduced pressure. Purify the resulting crude product by column chromatography on silica gel (hexane/ethyl acetate gradient) to afford 6-bromo-1H-indazole.

Caption: Mechanism of 6-bromo-1H-indazole synthesis from 4-bromo-2-fluorobenzaldehyde.

Comparative Summary of Synthetic Routes

| Parameter | Route A: Diazotization | Route B: Hydrazine Cyclization |

| Starting Material | 4-Bromo-2-methylaniline | 4-Bromo-2-fluorobenzaldehyde |